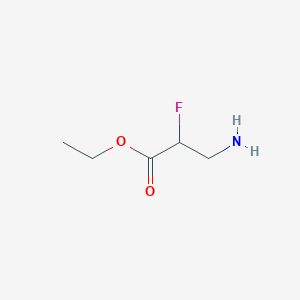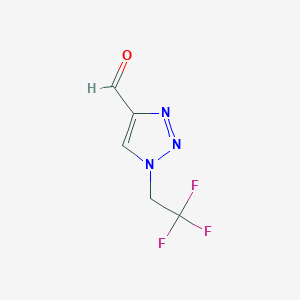
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a trifluoroethyl group and a formyl group attached to the triazole ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, making this compound of significant interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts under mild conditions. The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the preparation of the azide and alkyne precursors, followed by their cycloaddition in the presence of a copper catalyst. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The trifluoroethyl group can enhance the binding affinity and selectivity of the compound for its molecular target. The formyl group can also participate in hydrogen bonding and other interactions with the target protein, contributing to the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a different triazole ring substitution pattern.
2,2,2-Trifluoroethanol: A simpler compound with a trifluoroethyl group, used as a solvent and reagent in organic synthesis.
Bis(2,2,2-trifluoroethyl) phosphonate: Used as a precursor for the synthesis of H-phosphonates.
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both a trifluoroethyl group and a formyl group on the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications.
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3-11-1-4(2-12)9-10-11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZAFVKPTIJEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea,cis](/img/structure/B13581696.png)
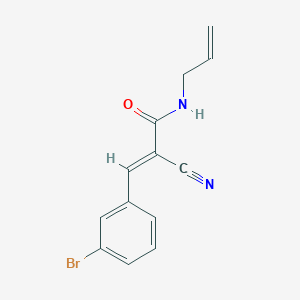

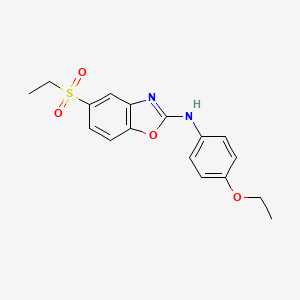

![N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13581715.png)
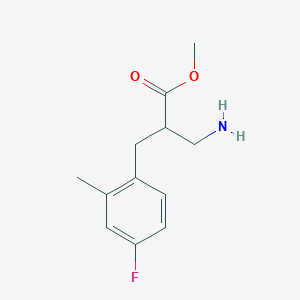
![2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol](/img/structure/B13581739.png)
![Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride](/img/structure/B13581744.png)


